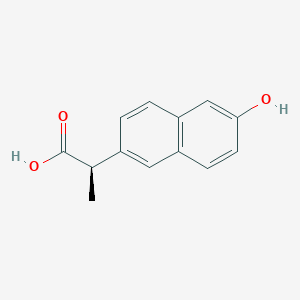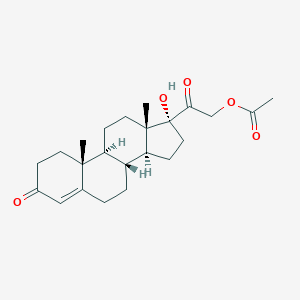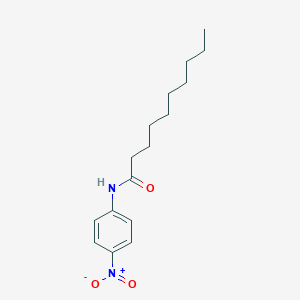![molecular formula C20H19F B024511 6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene CAS No. 104761-60-6](/img/structure/B24511.png)
6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene is a polycyclic aromatic hydrocarbon with a complex structure that includes fluorine and methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate fluorinated and methylated aromatic precursors.
Cyclization: The precursors undergo cyclization reactions under controlled conditions to form the polycyclic aromatic core.
Functional Group Introduction: Fluorine and methylidene groups are introduced through specific reactions such as halogenation and alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Advanced purification techniques such as chromatography and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine and methylidene positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene has several applications in scientific research:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The presence of fluorine and methylidene groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene
- 6-fluoro-7-methyl-2,3,4,7-tetrahydro-1H-benzo[a]anthracene
- 6-fluoro-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene
Uniqueness
6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene is unique due to the specific combination of fluorine and methylidene groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
104761-60-6 |
|---|---|
Molecular Formula |
C20H19F |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene |
InChI |
InChI=1S/C20H19F/c1-12-15-8-5-6-9-16(15)13(2)20-18(21)11-14-7-3-4-10-17(14)19(12)20/h5-6,8-9,11,13H,1,3-4,7,10H2,2H3 |
InChI Key |
RWDYYQSDVCSROA-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC=C2C(=C)C3=C4CCCCC4=CC(=C13)F |
Canonical SMILES |
CC1C2=CC=CC=C2C(=C)C3=C4CCCCC4=CC(=C13)F |
Synonyms |
6-FHMMBA 6-fluoro-1,2,3,4,7,12-hexahydro-7-methyl-12-methylenebenz(a)anthracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















